1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole
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Overview
Description
1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a heterocyclic compound that combines multiple functional groups, including a benzimidazole core, a triazole ring, and a thiadiazole ring
Preparation Methods
The synthesis of 1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as thermal stability and conductivity.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials due to its thermal stability.
The uniqueness of 1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10N6S2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N6S2/c1-2-5-11-10(4-1)16-9-20(11)8-13-17-18-15-21(13)19-14(23-15)12-6-3-7-22-12/h1-7,9H,8H2 |
InChI Key |
ODHBWJRKMYXMQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC=CS5 |
Origin of Product |
United States |
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